molecular formula C20H25N3OS B3001247 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207020-74-3

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B3001247
CAS RN: 1207020-74-3
M. Wt: 355.5
InChI Key: BOUVIYIUSFVBAF-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as AIT-082, is a synthetic compound that has been extensively studied for its potential pharmacological applications.

Scientific Research Applications

  • Synthesis and Characterization : This compound is synthesized using methods like click chemistry and characterized using techniques such as IR, NMR, and MS studies. It's been studied for its thermal stability and structure using X-ray diffraction and Hirshfeld surface analysis (Govindhan et al., 2017).

  • Antimicrobial Applications : Several studies have focused on synthesizing derivatives of this compound and evaluating their antimicrobial activities. Novel derivatives have been found to exhibit significant antimicrobial effects, often comparable to conventional medicines (Zaidi et al., 2021).

  • Antifungal Activity : The compound and its derivatives have been tested for antifungal activity, showing moderate effectiveness against strains of Candida (Mamolo et al., 2003).

  • Cytotoxicity Studies : Research has been conducted to evaluate the cytotoxicity of synthesized compounds, which is crucial in understanding their potential as therapeutic agents (Patel et al., 2011).

  • Molecular Docking Studies : Some studies involve molecular docking to understand the interaction of these compounds with biological molecules, which can provide insights into their potential therapeutic applications (Elavarasan et al., 2014).

  • Anti-HIV Activity : The compound has been used in the synthesis of derivatives evaluated for their anti-HIV activity, contributing to research in antiviral drug development (Al-Masoudi et al., 2007).

  • Anticholinesterase Activities : Some derivatives have been investigated for their potential as anticholinesterase agents, which is significant in the treatment of diseases like Alzheimer's (Mohsen et al., 2014).

  • Anticancer Studies : The synthesized derivatives have also been investigated for their anticancer activities, providing a potential pathway for the development of new anticancer drugs (Yurttaş et al., 2013).

  • Antiviral Properties : Some studies focus on the synthesis of derivatives for evaluation of their antiviral properties, contributing to the field of antiviral drug discovery (Attaby et al., 2006).

  • Electrochemical Synthesis : There is research on electrochemical synthesis methods involving this compound, indicating its utility in novel synthesis techniques (Amani & Nematollahi, 2012).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-3-11-23-18(17-9-7-16(2)8-10-17)14-21-20(23)25-15-19(24)22-12-5-4-6-13-22/h3,7-10,14H,1,4-6,11-13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVIYIUSFVBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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